Cas no 2126159-82-6 (2-cyclopentylazetidine hydrochloride)

2-Cyclopentylazetidine hydrochloride is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a cyclopentyl group. This hydrochloride salt form enhances stability and solubility, making it suitable for synthetic applications in medicinal chemistry and pharmaceutical research. The strained azetidine ring contributes to its reactivity, enabling its use as a building block for bioactive molecules, particularly in the development of novel drug candidates. Its well-defined structure and high purity ensure reproducibility in research settings. The compound is typically handled under controlled conditions due to its hygroscopic nature. Its versatility in organic synthesis underscores its value in exploring new chemical spaces for therapeutic agents.
2-cyclopentylazetidine hydrochloride structure
2126159-82-6 structure
Product Name:2-cyclopentylazetidine hydrochloride
CAS No:2126159-82-6
MF:C8H16ClN
MW:161.672341346741
CID:4638947
Update Time:2025-10-28

2-cyclopentylazetidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopentylazetidine hydrochloride
    • Inchi: 1S/C8H15N.ClH/c1-2-4-7(3-1)8-5-6-9-8;/h7-9H,1-6H2;1H
    • InChI Key: QWHYNOPSAWUIMS-UHFFFAOYSA-N
    • SMILES: C1(C2CCCC2)NCC1.Cl

2-cyclopentylazetidine hydrochloride Pricemore >>

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Additional information on 2-cyclopentylazetidine hydrochloride

Introduction to 2-cyclopentylazetidine hydrochloride (CAS No. 2126159-82-6)

2-cyclopentylazetidine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2126159-82-6, is a significant compound in the realm of pharmaceutical chemistry and drug development. This zwitterionic derivative of azetidine features a cyclopentyl substituent, which imparts unique structural and functional properties, making it a compound of considerable interest in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, facilitating its application in various biochemical and pharmacological studies.

The molecular structure of 2-cyclopentylazetidine hydrochloride consists of a five-membered azetidine ring substituted with a cyclopentyl group, forming a rigid scaffold that can influence its interactions with biological targets. The presence of the hydrochloride moiety further modulates its pharmacokinetic behavior, making it a promising candidate for further exploration in drug design. This compound has garnered attention due to its potential role as an intermediate in the synthesis of more complex molecules or as a lead compound in the development of novel therapeutic agents.

In recent years, there has been growing interest in heterocyclic compounds like 2-cyclopentylazetidine hydrochloride due to their diverse biological activities. The cyclopentyl group introduces steric hindrance, which can be exploited to optimize binding affinity and selectivity against specific biological targets. For instance, studies have suggested that such derivatives may exhibit inhibitory effects on certain enzymes or receptors, making them valuable in the treatment of inflammatory diseases, neurological disorders, or infectious diseases.

One of the most compelling aspects of 2-cyclopentylazetidine hydrochloride is its versatility in chemical modification. Researchers have explored various derivatives by introducing different functional groups or substituents at strategic positions within the molecule. These modifications can fine-tune the pharmacological properties, such as potency, selectivity, and metabolic stability. The cyclopentylazetidine core has been particularly useful in designing molecules that mimic natural bioactive scaffolds while incorporating additional pharmacophores for enhanced therapeutic efficacy.

Recent advancements in computational chemistry and molecular modeling have accelerated the discovery process for compounds like 2-cyclopentylazetidine hydrochloride. High-throughput virtual screening (HTVS) and structure-based drug design (SBDD) techniques have enabled researchers to predict potential binding interactions with target proteins with remarkable accuracy. This approach has been instrumental in identifying novel analogs of 2-cyclopentylazetidine hydrochloride that may exhibit improved pharmacological profiles.

The synthesis of 2-cyclopentylazetidine hydrochloride involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the cyclopentyl moiety and convert the free base into its hydrochloride salt. Advances in catalytic methods and green chemistry principles have made these synthetic processes more efficient and environmentally sustainable.

In preclinical studies, 2-cyclopentylazetidine hydrochloride has demonstrated promising results in models of inflammation and pain management. Its ability to interact with specific ion channels or receptors suggests potential applications in treating chronic pain conditions or inflammatory disorders. Additionally, its structural similarity to known bioactive molecules makes it an attractive scaffold for developing next-generation therapeutics.

The pharmacokinetic profile of 2-cyclopentylazetidine hydrochloride is another area of active investigation. Studies have examined its absorption, distribution, metabolism, excretion (ADME) properties to understand how it behaves within the body after administration. These findings are crucial for optimizing dosing regimens and predicting potential side effects. The solubility provided by the hydrochloride salt form plays a significant role in determining its bioavailability and therapeutic efficacy.

Regulatory considerations are also essential when developing compounds like 2-cyclopentylazetidine hydrochloride for clinical use. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently and meets quality standards required for human consumption. Preclinical safety studies are conducted to assess potential toxicities before moving into human clinical trials.

The future directions for research on 2-cyclopentylazetidine hydrochloride include exploring its potential in combination therapies and investigating mechanisms of action at a molecular level. By understanding how this compound interacts with biological systems, researchers can develop more targeted treatments with fewer side effects. Collaborative efforts between academic institutions, pharmaceutical companies, and biotech firms will be crucial in translating laboratory findings into viable therapeutic options.

In conclusion,2-cyclopentylazetidine hydrochloride (CAS No. 2126159-82-6) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with promising preclinical results, make it a valuable asset for designing novel drugs targeting various diseases. As our understanding of molecular interactions continues to evolve,2-cyclopentylazetidine hydrochloride will likely play an increasingly important role in advancing therapeutic strategies across multiple medical disciplines.

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